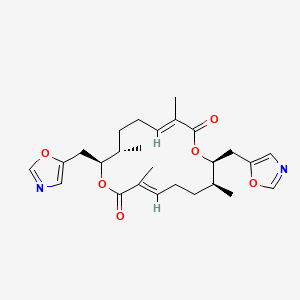

Conglobatin C1

Description

Conglobatin C has been reported in Streptomyces conglobatus with data available.

Structure

3D Structure

Properties

Molecular Formula |

C26H34N2O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

(3E,7S,8S,11E,15S,16S)-3,7,11,15-tetramethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |

InChI |

InChI=1S/C26H34N2O6/c1-17-7-5-9-19(3)26(30)34-24(12-22-14-28-16-32-22)18(2)8-6-10-20(4)25(29)33-23(17)11-21-13-27-15-31-21/h9-10,13-18,23-24H,5-8,11-12H2,1-4H3/b19-9+,20-10+/t17-,18-,23-,24-/m0/s1 |

InChI Key |

LVEHBOBGUJZZBO-KDTLMUGASA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](OC(=O)/C(=C/CC[C@@H]([C@@H](OC(=O)/C(=C/CC1)/C)CC2=CN=CO2)C)/C)CC3=CN=CO3 |

Canonical SMILES |

CC1CCC=C(C(=O)OC(C(CCC=C(C(=O)OC1CC2=CN=CO2)C)C)CC3=CN=CO3)C |

Origin of Product |

United States |

Foundational & Exploratory

Conglobatin C1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conglobatin C1 is a macrodiolide natural product that has demonstrated cytotoxic activity against cancer cell lines. As a member of the conglobatin family, its mechanism of action is of significant interest to the scientific community for its potential in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing upon available data and studies of its close structural analogues.

Core Mechanism of Action: Inhibition of the Hsp90/Cdc37 Chaperone System

While direct mechanistic studies on this compound are limited, extensive research on its analogue, Conglobatin A, provides a strong model for its mode of action. Conglobatin A has been identified as an inhibitor of the Hsp90/Cdc37 protein-protein interface.[1][2][3] This interaction is critical for the stability and function of numerous oncogenic client proteins, particularly kinases.

The proposed mechanism suggests that this compound, like Conglobatin A, binds to the N-terminus of Hsp90. This binding event sterically hinders the interaction between Hsp90 and its co-chaperone Cdc37.[1] The disruption of this complex leads to the destabilization and subsequent degradation of Hsp90 client proteins.

Downstream Effects of Hsp90/Cdc37 Inhibition

The inhibition of the Hsp90/Cdc37 interaction by conglobatins triggers a cascade of downstream cellular events:

-

Selective Interference with K-Ras Signaling: A key consequence of Hsp90/Cdc37 disruption is the selective interference with K-Ras nanoclustering and signaling.[1] This is mediated through the depletion of the Hsp90 client protein HIF-1α, which in turn reduces the expression of its transcriptional target, galectin-3.[2] Galectin-3 is a critical scaffold protein for K-Ras nanoclustering on the plasma membrane.

-

Degradation of Onco-Proteins: The loss of Hsp90 chaperone function leads to the proteasomal degradation of a wide range of client proteins that are often mutated or overexpressed in cancer cells.

-

Cell Cycle Arrest: Treatment with conglobatins has been shown to induce G2/M cell cycle arrest.[1]

-

Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death, or apoptosis, in cancer cells.[1]

Quantitative Data

The cytotoxic potential of this compound and its analogues has been quantified against the NS-1 myeloma cell line.

| Compound | IC50 (µg/mL) vs. NS-1 Myeloma Cells |

| Conglobatin | 1.39 |

| Conglobatin B1 | 0.084 |

| This compound | 1.05 |

| Conglobatin C2 | 0.45 |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound, based on the mechanism of Conglobatin A.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

NS-1 myeloma cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed NS-1 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Hsp90/Cdc37 Interaction Assay (Co-Immunoprecipitation)

This protocol can be used to verify the disruption of the Hsp90-Cdc37 interaction by this compound.

Materials:

-

Cancer cell line (e.g., a line known to be sensitive to Hsp90 inhibitors)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-Hsp90 antibody

-

Anti-Cdc37 antibody

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Incubate cell lysates with an anti-Hsp90 antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to precipitate the Hsp90-containing protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Cdc37 antibody to detect the amount of Cdc37 that was co-immunoprecipitated with Hsp90.

-

A decrease in the Cdc37 signal in the this compound-treated sample compared to the control indicates disruption of the interaction.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Experimental Workflow

The following diagram outlines a general workflow for investigating the mechanism of action of this compound.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a promising cytotoxic agent whose mechanism of action is likely centered on the inhibition of the Hsp90/Cdc37 chaperone machinery. This leads to the disruption of critical oncogenic signaling pathways, including K-Ras signaling, ultimately resulting in cell cycle arrest and apoptosis. Further direct investigation into the molecular interactions and cellular effects of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such future research.

References

An In-depth Technical Guide to the Conglobatin C1 Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conglobatin C1 is a C2-symmetric macrodiolide natural product with significant cytotoxic activity, making it a compound of interest for oncology research and drug development. It is an analogue of conglobatin, produced by a distinct strain of Streptomyces. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It details the genetic basis, proposed enzymatic steps, and potential for engineered biosynthesis of novel analogues. This document is intended to be a resource for researchers in natural product biosynthesis, medicinal chemistry, and drug discovery.

Introduction

Conglobatins are a family of oxazole-containing macrodiolides with potent biological activities. The parent compound, conglobatin, is produced by Streptomyces conglobatus ATCC 31005. Recently, a chemical investigation of an Australian Streptomyces strain, MST-91080, led to the discovery of several new conglobatin analogues, including this compound.[1] These novel compounds exhibit different methylation patterns compared to the original conglobatin, suggesting a divergence in their biosynthetic pathways.[1] this compound, in particular, has demonstrated potent and selective cytotoxic activity against the NS-1 myeloma cell line, highlighting its therapeutic potential.[1] Understanding the intricate enzymatic machinery responsible for its biosynthesis is crucial for harnessing its full potential through synthetic biology and medicinal chemistry approaches.

The Conglobatin Biosynthetic Gene Cluster

The biosynthesis of conglobatins is orchestrated by a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid gene cluster. The complete gene cluster for conglobatin was identified and characterized from S. conglobatus. While the specific gene cluster from Streptomyces sp. MST-91080 has been sequenced, a detailed functional analysis focusing on the biosynthesis of this compound has not yet been published.[2] However, based on the structural similarities and the conservation of biosynthetic logic for this class of compounds, the core enzymatic machinery is expected to be highly homologous to the conglobatin (cong) cluster.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow a pathway similar to that of conglobatin, with a key deviation in the methylation pattern of the polyketide backbone. The overall process involves the formation of a monomeric oxazole-containing pentaketide, followed by a head-to-tail dimerization and cyclization to yield the final macrodiolide structure.

Monomer Assembly

The assembly of the conglobatin monomer is initiated by a non-ribosomal peptide synthetase (NRPS) module that activates and incorporates a glycine starter unit. This is followed by a series of extensions with malonyl-CoA and methylmalonyl-CoA extender units, catalyzed by a modular polyketide synthase (PKS).

A key feature of the conglobatin pathway is the formation of a 5-substituted oxazole ring. This is proposed to occur through the coordinated action of a formyltransferase, a cyclodehydratase (CongE), and the initial PKS module (CongB) acting on the glycine starter unit.[3]

Deviation from the Canonical Conglobatin Pathway

The defining feature of this compound is its unique methylation pattern, which suggests a difference in the selection or modification of extender units during polyketide chain elongation. The originally proposed pathway for conglobatin involves three successive additions of methylmalonyl-CoA.[3] The altered methyl positions in this compound indicate that a different combination of malonyl-CoA and methylmalonyl-CoA extender units is likely utilized. This could be due to a difference in the acyltransferase (AT) domain specificity of the PKS modules or the action of a distinct methyltransferase.

The following diagram illustrates the proposed biosynthetic pathway for the this compound monomer, highlighting the putative deviation point from the general conglobatin pathway.

References

- 1. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resorculins: hybrid polyketide macrolides from Streptomyces sp. MST-91080 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

Conglobatin C1: A Technical Guide for Scientific Professionals

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Cytotoxic Macrolide.

Introduction

Conglobatin C1 is a naturally occurring macrodiolide that has garnered interest within the scientific community for its cytotoxic properties.[1] Isolated from a previously un-reported Streptomyces strain, MST-91080, it is an analogue of the C2-symmetric macrodiolide, conglobatin.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is distinguished from its parent compound, conglobatin, by differing patterns of methylation on its macrodiolide skeleton.[1][2] This structural nuance is believed to contribute to its biological activity.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H34N2O6 | [3] |

| Molecular Weight | 470.56 g/mol | [3] |

| CAS Number | 2673270-37-4 | [3] |

| Appearance | White to off-white solid (presumed) | Inferred from general properties of similar compounds |

| Solubility | Soluble in DMSO and methanol. | [4] |

| Storage | -20°C | [4] |

| Stability | ≥ 4 years at -20°C | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | Source |

| Mass Spectrometry | HRESI(+)-MS m/z 471.2490 [M+H]+ (calcd. for C26H35N2O6, 471.2490) | [2] |

| UV Maximum | 214 nm (in MeCN, characteristic of the α,β-unsaturated carbonyl moiety) | [5] |

| ¹H and ¹³C NMR | Detailed NMR data in DMSO-d6 have been reported, but a publicly available peak assignment table is not available. | [6] |

Biological Activity

This compound has demonstrated potent and selective cytotoxic activity.

Table 3: In Vitro Biological Activity of this compound

| Assay | Cell Line | Result (IC₅₀) | Source |

| Cytotoxicity | NS-1 Mouse Myeloma | 1.05 µg/mL | [1] |

The cytotoxic effects of many macrolides are known to be mediated through the induction of apoptosis. While the specific signaling cascade for this compound has not been fully elucidated, a plausible mechanism is the activation of the intrinsic apoptotic pathway.

Signaling Pathway

The following diagram illustrates a likely signaling pathway through which this compound may exert its cytotoxic effects, based on the known mechanisms of similar cytotoxic macrolides.

Experimental Protocols

The following sections detail the general methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on published literature.

Isolation and Purification

-

Fermentation: The Streptomyces sp. strain MST-91080 is cultured on a suitable medium, such as pearl barley, to produce this compound.[7]

-

Extraction: The culture is extracted with an organic solvent like ethyl acetate. The resulting extract is then partitioned against hexane to remove nonpolar impurities.[6]

-

Chromatographic Purification: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.[5]

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula.[2]

-

NMR Spectroscopy: One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are employed to elucidate the connectivity and stereochemistry of the molecule. Spectra are typically acquired in deuterated solvents such as DMSO-d6.[6]

-

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is used to identify chromophores within the molecule, such as the α,β-unsaturated carbonyl system.[5]

-

Infrared Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in the molecule.[6]

Cytotoxicity Assay

The cytotoxic activity of this compound against cancer cell lines is typically evaluated using a cell viability assay, such as the MTT or a luminogenic assay.

-

Cell Culture: NS-1 mouse myeloma cells are cultured in an appropriate medium and conditions.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: A reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a commercial cytotoxicity assay kit is added to the cells. The viability is determined by measuring the absorbance or luminescence, which correlates with the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion

This compound represents a promising natural product with significant cytotoxic activity. Its unique chemical structure and potent biological effects make it a compelling candidate for further investigation in the development of novel anticancer therapeutics. This guide provides a foundational understanding of its chemical and biological characteristics to support ongoing and future research endeavors.

References

- 1. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchers.mq.edu.au [researchers.mq.edu.au]

- 3. Iterative Mechanism of Macrodiolide Formation in the Anticancer Compound Conglobatin. [repository.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Macrolides: From Toxins to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

The Biological Activity of Conglobatin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conglobatin C1 is a macrocyclic polyketide and a cytotoxic analogue of conglobatin, a C2-symmetric macrodiolide.[1] It is a secondary metabolite isolated from the indigenous Australian actinomycete, Streptomyces sp. MST-91080.[1] This document provides a comprehensive overview of the known biological activity of this compound, with a focus on its cytotoxic properties. Due to the limited specific research on this compound's mechanism of action, this guide also draws upon the more extensive studies of its parent compound, conglobatin, to infer its likely molecular pathways of action.

Quantitative Data on Cytotoxic Activity

The primary reported biological activity of this compound is its cytotoxicity against the NS-1 myeloma cell line.[1] The following table summarizes the available quantitative data and provides a comparison with related conglobatin analogues.

| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM)¹ | Reference |

| This compound | NS-1 (murine myeloma) | 1.05 | ~2.23 | [1] |

| Conglobatin | NS-1 (murine myeloma) | 1.39 | ~2.95 | [1] |

| Conglobatin B1 | NS-1 (murine myeloma) | 0.084 | ~0.18 | [1] |

| Conglobatin C2 | NS-1 (murine myeloma) | 0.45 | ~0.96 | [1] |

¹ Molar concentrations are estimated based on the molecular weight of this compound (C26H34N2O6, 470.56 g/mol ) and its isomers.

Inferred Mechanism of Action: Hsp90 Inhibition and Cell Cycle Arrest

While the specific molecular targets of this compound have not been explicitly elucidated, the mechanism of its parent compound, conglobatin, has been studied in greater detail. Conglobatin is known to function as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[2][3]

Conglobatin binds to the N-terminal domain of Hsp90, leading to the disruption of the Hsp90-Cdc37 chaperone-co-chaperone complex.[1][2] This disruption prevents the proper folding and maturation of Hsp90 client proteins, leading to their degradation via the proteasome. Key client proteins implicated in this pathway include those involved in cell cycle regulation.[3] The inhibition of Hsp90 by conglobatin has been shown to induce G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][3] Given the structural similarity, it is highly probable that this compound exerts its cytotoxic effects through a similar mechanism.

Proposed Signaling Pathway for this compound

The following diagram illustrates the proposed signaling pathway for this compound, based on the known mechanism of the parent compound, conglobatin.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Protocols

The following is a representative protocol for determining the cytotoxic activity of this compound against the NS-1 myeloma cell line using a standard MTT assay. This protocol is synthesized from established methodologies for cytotoxicity testing and cell line maintenance.[4][5][6]

Cell Culture and Maintenance of NS-1 Cells

-

Cell Line: Murine myeloma NS-1 cell line.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in suspension culture in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: The cell density is maintained between 1 x 10^5 and 1 x 10^6 viable cells/mL. Cultures are split every 2-3 days by centrifugation (150 x g for 5 minutes) and resuspension in fresh medium to the appropriate density. The doubling time of NS-1 cells is approximately 24 hours.[5]

MTT Cytotoxicity Assay Protocol

-

Cell Seeding: Harvest NS-1 cells in the logarithmic growth phase and assess viability using trypan blue exclusion. Seed the cells into a 96-well flat-bottom microplate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 of this compound.

Conclusion and Future Directions

This compound demonstrates potent cytotoxic activity against the NS-1 myeloma cell line. While direct mechanistic studies on this compound are currently lacking, the well-documented role of its parent compound, conglobatin, as an Hsp90 inhibitor provides a strong foundation for understanding its likely mode of action. Future research should focus on confirming the inhibition of Hsp90 by this compound, identifying its specific client protein interactions, and elucidating the precise signaling cascades that lead to G2/M cell cycle arrest and apoptosis in cancer cells. Such studies will be crucial for evaluating the therapeutic potential of this compound in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cellosaurus cell line P3/NS1/1-Ag4.1 (CVCL_2155) [cellosaurus.org]

- 6. NS-1 (P3/NS/1-Ag4.1) Cells [cytion.com]

Conglobatin C1: A Technical Guide to its Discovery, Origin, and Biological Activity

Introduction

Conglobatin C1 is a naturally occurring macrodiolide and a novel analogue of the C2-symmetric molecule, conglobatin.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound, with a focus on the experimental methodologies and quantitative data for researchers, scientists, and professionals in drug development.

Discovery and Origin

This compound was discovered as part of a chemical investigation into an indigenous Australian strain of Streptomyces, designated MST-91080.[1][2] This discovery was significant as it identified a new member of the conglobatin family of cytotoxic compounds. Phylogenetic analysis of the 16S rRNA gene sequence of MST-91080 confirmed it as a distinct species of Streptomyces and different from the original producer of conglobatin, Streptomyces conglobatus ATCC 31005.[1][2] The research was conducted by a team of scientists from Microbial Screening Technologies, The University of Sydney, The University of Western Australia, and Macquarie University in Australia.[1]

Quantitative Data: Cytotoxic Activity

This compound, along with its related analogues, exhibits potent cytotoxic activity. Its efficacy was selectively evaluated against the NS-1 myeloma cell line. The following table summarizes the key quantitative data on its biological activity in comparison to the parent compound, conglobatin, and other analogues.

| Compound | IC50 (µg/mL) against NS-1 Myeloma Cell Line |

| This compound | 1.05 |

| Conglobatin B1 | 0.084 |

| Conglobatin C2 | 0.45 |

| Conglobatin | 1.39 |

Table 1: Cytotoxic activity of this compound and related compounds against the NS-1 myeloma cell line.[1][2]

Experimental Protocols

The isolation and characterization of this compound involved a series of detailed experimental procedures, from fermentation to spectroscopic analysis.

Fermentation of Streptomyces sp. MST-91080

A seed culture of Streptomyces sp. MST-91080 was prepared by inoculating a flask containing a seed medium with the strain from a glycerol stock. The culture was incubated on a rotary shaker. This seed culture was then used to inoculate production flasks containing a production medium. The production culture was incubated for several days to allow for the biosynthesis of the target compounds.

Extraction and Isolation

The fermentation broth was harvested and the mycelium was separated from the supernatant. The supernatant was extracted with an organic solvent, typically ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic separations to isolate the individual conglobatin analogues. This multi-step process involved techniques such as solid-phase extraction followed by preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula. Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, COSY, HSQC, and HMBC experiments, were employed to elucidate the planar structure and stereochemistry of the molecule.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated using a standard in vitro assay against the NS-1 myeloma cell line. The cells were treated with various concentrations of the purified compound. The half-maximal inhibitory concentration (IC50) was then calculated to quantify the cytotoxic potency of the compound.

Visualizations

Experimental Workflow for this compound Discovery

The following diagram illustrates the general workflow from the cultivation of the microbial strain to the identification and evaluation of this compound.

Caption: Workflow for the Discovery of this compound.

Proposed Biosynthetic Deviation for Conglobatin Analogues

The discovery of this compound and its isomers suggests a deviation from the previously proposed biosynthetic pathway for conglobatin. The altered methylation patterns on the macrodiolide skeleton indicate a different sequence of extender unit additions during polyketide synthesis.

Caption: Deviation in Conglobatin Biosynthesis.

References

In-Depth Technical Guide: Cytotoxic Effects of Conglobatin C1 on Myeloma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma is a hematological malignancy characterized by the proliferation of neoplastic plasma cells in the bone marrow. Despite recent advances in treatment, it remains an incurable disease for many patients, necessitating the exploration of novel therapeutic agents. Conglobatin C1, a macrodiolide compound, has emerged as a substance of interest due to its cytotoxic activity against myeloma cells. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the cytotoxic effects of this compound on myeloma cells, with a focus on quantitative data, experimental methodologies, and potential signaling pathways.

Quantitative Data on Cytotoxic Activity

Recent research has demonstrated the selective cytotoxic potential of this compound against the NS-1 myeloma cell line. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µg/mL) |

| This compound | NS-1 Myeloma | 1.05 [1][2] |

| Conglobatin B1 | NS-1 Myeloma | 0.084[1][2] |

| Conglobatin C2 | NS-1 Myeloma | 0.45[1][2] |

| Conglobatin (parent compound) | NS-1 Myeloma | 1.39[1][2] |

Table 1: Comparative IC50 values of Conglobatin analogues against the NS-1 myeloma cell line.

Experimental Protocols

The following sections detail the methodologies that can be employed to investigate the cytotoxic effects of this compound on myeloma cells. These protocols are based on standard laboratory techniques and the information available from the primary research on Conglobatins.

Cell Line and Culture

The NS-1 cell line , a murine myeloma cell line, is a suitable model for these studies.[3][4]

-

Culture Medium: RPMI-1640 supplemented with 2 mM L-glutamine, 1 mM sodium pyruvate, 50 units/mL penicillin, 50 µg/mL streptomycin, and 15% fetal calf serum (FCS).[3]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 7% CO2 in-air atmosphere.[3]

-

Subculturing: Cultures are typically split every 3-4 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[4]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

NS-1 myeloma cells

-

This compound

-

RPMI-1640 medium

-

Fetal Calf Serum (FCS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed NS-1 cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a negative control (untreated cells).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated NS-1 cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest the cells after treatment with this compound.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

Procedure:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2 family proteins).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

While the specific signaling pathways affected by this compound in myeloma cells have not yet been elucidated in published research, the induction of apoptosis is a common mechanism for cytotoxic compounds. The following diagrams illustrate the general intrinsic and extrinsic apoptosis pathways that are often implicated in cancer cell death. Further research is required to determine the precise mechanism of action of this compound.

Conclusion and Future Directions

This compound demonstrates selective cytotoxic activity against the NS-1 myeloma cell line, suggesting its potential as a lead compound for the development of novel anti-myeloma therapies. The provided experimental protocols offer a framework for further investigation into its efficacy and mechanism of action.

Crucially, future research should focus on:

-

Confirming the cytotoxic effects of this compound on a broader panel of human myeloma cell lines and primary patient samples.

-

Elucidating the specific signaling pathways modulated by this compound that lead to apoptosis in myeloma cells. This will involve comprehensive analysis of the Bcl-2 family proteins, caspase activation cascade, and other key regulators of apoptosis.

-

Investigating the potential for synergistic effects when this compound is combined with existing anti-myeloma agents.

A thorough understanding of the molecular mechanisms underlying the cytotoxic effects of this compound will be instrumental in its potential translation into a clinically effective therapeutic agent for multiple myeloma.

References

Conglobatin C1: A Technical Guide to its Potential as an Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation and survival. Consequently, Hsp90 has emerged as a promising target for anticancer drug development. Conglobatin C1, a macrolide dilactone, has been identified as a potential Hsp90 inhibitor. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. The information presented herein is intended to facilitate further research and development of this compound and related compounds as potential therapeutic agents.

Introduction

The 90-kilodalton heat shock protein (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by assisting in the folding, stabilization, and activation of a wide array of "client" proteins.[1][2] These clients include numerous proteins involved in signal transduction, cell cycle regulation, and apoptosis, such as HER2, Akt, Raf-1, and CDK4.[2] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of oncoproteins that drive tumor growth and survival.[3] This reliance makes Hsp90 an attractive target for cancer therapy.

Conglobatins are a class of macrolide dilactones isolated from Streptomyces conglobatus.[4][5] Conglobatin A (also known as FW-04-806) has been identified as an Hsp90 inhibitor that uniquely disrupts the interaction between Hsp90 and its co-chaperone Cdc37, without affecting the ATPase activity of Hsp90.[2][4] this compound is a derivative of Conglobatin A and is suggested to share a similar mechanism of action, interfering with the Hsp90/Cdc37 protein-protein interface.[6] This guide focuses on the available data for this compound and provides the necessary technical information to investigate its potential as an Hsp90 inhibitor.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its related analogue, Conglobatin.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | Assay Type | IC50 | Source |

| This compound | NS-1 (mouse myeloma) | Cytotoxicity | 1.05 µg/mL | [7][8] |

Table 2: Anti-proliferative Activity of Conglobatin (FW-04-806/Conglobatin A)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Source |

| SKBR3 | Breast Cancer | 12.11 | 48 h | [4] |

| MCF-7 | Breast Cancer | 39.44 | 48 h | [4] |

| EC109 | Esophageal Squamous Cell Carcinoma | 16.43 | Not Specified | [4] |

| KYSE70 | Esophageal Squamous Cell Carcinoma | 15.89 | Not Specified | [4] |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 10.94 | Not Specified | [4] |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 10.50 | Not Specified | [4] |

| KYSE180 | Esophageal Squamous Cell Carcinoma | 10.28 | Not Specified | [4] |

| KYSE510 | Esophageal Squamous Cell Carcinoma | 9.31 | Not Specified | [4] |

Note: Direct Hsp90 inhibitory IC50 or Ki values for this compound are not currently available in the public domain and represent a key area for future investigation.

Mechanism of Action

This compound is believed to function as an Hsp90 inhibitor by disrupting the crucial interaction between Hsp90 and its co-chaperone, Cdc37.[6] This mechanism is distinct from many other Hsp90 inhibitors that competitively bind to the N-terminal ATP-binding pocket.[2][4] By interfering with the Hsp90-Cdc37 complex formation, this compound prevents the proper folding and maturation of a subset of Hsp90 client proteins, particularly protein kinases.[3] This leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2][4]

References

- 1. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Conglobatin | C28H38N2O6 | CID 74764116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Elaiophylin Is a Potent Hsp90/ Cdc37 Protein Interface Inhibitor with K-Ras Nanocluster Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Endogenous Metabolite | MedChemExpress [medchemexpress.eu]

- 8. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Anticancer Screening of Conglobatin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary anticancer screening of Conglobatin C1, a novel macrodiolide. The document details its cytotoxic effects against the NS-1 myeloma cell line, outlines the experimental protocols used for this determination, and explores potential mechanisms of action based on the activity of structurally related compounds.

Quantitative Data Summary

The cytotoxic potential of this compound and its analogues was evaluated against the NS-1 myeloma cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify and compare their potency.

Table 1: Cytotoxicity of Conglobatin Analogues Against NS-1 Myeloma Cell Line [1]

| Compound | IC50 (µg/mL) |

| Conglobatin | 1.39 |

| Conglobatin B1 | 0.084 |

| This compound | 1.05 |

| Conglobatin C2 | 0.45 |

Experimental Protocols

The following protocols describe the cell culture and cytotoxicity assay methods employed for the preliminary anticancer screening of this compound.

Cell Line and Culture Conditions

The NS-1 mouse myeloma cell line was used for the in vitro cytotoxicity assays.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, 50 units/mL penicillin, and 50 µg/mL streptomycin.[2][4] Some protocols also recommend the addition of 10 mM HEPES.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4][5] Cell density was maintained between 0.5 x 10^6 and 2 x 10^6 cells/mL for optimal growth.[5]

Cytotoxicity Assay: MTT Proliferation Assay

The cytotoxic effect of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: NS-1 cells were seeded in 96-well plates at a density of 1 x 10^5 to 1 x 10^6 cells/well in a final volume of 100 µL of culture medium.[6]

-

Compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells were then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[7]

-

Incubation: The plates were incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of this compound.

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Hypothesized Signaling Pathway

Based on the known mechanisms of other oxazole-containing macrolides and natural products from Streptomyces, a hypothesized signaling pathway for the anticancer activity of this compound is presented below. It is proposed that this compound may induce apoptosis in cancer cells through the modulation of key signaling molecules.

References

- 1. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. herzenberglab.stanford.edu [herzenberglab.stanford.edu]

- 3. NS-1 (P3/NS/1-Ag4.1) Cells [cytion.com]

- 4. Cloning and sequencing of the light chain variable region from NS-1 myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]

- 6. texaschildrens.org [texaschildrens.org]

- 7. broadpharm.com [broadpharm.com]

Structural Elucidation of Conglobatin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conglobatin C1 is a naturally occurring macrodiolide, a class of compounds known for their diverse biological activities. Isolated from Streptomyces conglobatus, this molecule has garnered interest within the scientific community. Understanding its precise chemical architecture is paramount for any further investigation into its mechanism of action, potential therapeutic applications, and synthetic accessibility. This technical guide provides a detailed overview of the structural elucidation of this compound, focusing on the spectroscopic and spectrometric data that defined its molecular framework.

Physicochemical and Spectrometric Data

Initial characterization of this compound established its fundamental properties. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was pivotal in determining the molecular formula.

| Property | Value |

| Molecular Formula | C₂₆H₃₄N₂O₆ |

| Molecular Weight | 470.558 g/mol |

| CAS Number | 2673270-37-4 |

| Observed m/z [M+H]⁺ | 471.2490 |

| Calculated m/z [M+H]⁺ | 471.2490 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The cornerstone of the structural elucidation of this compound was extensive Nuclear Magnetic Resonance (NMR) spectroscopy. A suite of 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments were conducted to piece together the connectivity and stereochemistry of the molecule. The data presented here is based on the findings reported by Lacey et al. (2020).

Table of ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆):

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 167.0 | - |

| 2 | 128.9 | - |

| 3 | 139.5 | 6.75, q (7.0) |

| 4 | 40.1 | 2.45, m |

| 5 | 29.8 | 1.55, m; 1.35, m |

| 6 | 35.2 | 1.75, m |

| 7 | 75.1 | 4.95, dd (8.0, 4.0) |

| 8 | 36.2 | 2.95, dd (14.5, 4.0); 2.80, dd (14.5, 8.0) |

| 9' | 125.4 | - |

| 10' | 140.2 | 7.95, s |

| 11' | 152.1 | 8.20, s |

| 2-Me | 12.1 | 2.05, d (7.0) |

| 4-Me | 19.8 | 0.95, d (6.5) |

| 6-Me | 17.5 | 0.85, d (7.0) |

| 1' | 167.0 | - |

| 2' | 128.9 | - |

| 3' | 139.5 | 6.75, q (7.0) |

| 4' | 40.1 | 2.45, m |

| 5' | 29.8 | 1.55, m; 1.35, m |

| 6' | 35.2 | 1.75, m |

| 7' | 75.1 | 4.95, dd (8.0, 4.0) |

| 8' | 36.2 | 2.95, dd (14.5, 4.0); 2.80, dd (14.5, 8.0) |

| 9'' | 125.4 | - |

| 10'' | 140.2 | 7.95, s |

| 11'' | 152.1 | 8.20, s |

| 2'-Me | 12.1 | 2.05, d (7.0) |

| 4'-Me | 19.8 | 0.95, d (6.5) |

| 6'-Me | 17.5 | 0.85, d (7.0) |

Note: The numbering of the atoms is based on the published literature for Conglobatin analogues.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 600 MHz. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The residual solvent signals (δH 2.50 and δC 39.5) were used as internal standards. Standard Bruker pulse sequences were utilized for ¹H, ¹³C, COSY, HSQC, and HMBC experiments. For the HMBC experiment, the long-range coupling delay was optimized to 8 Hz.

High-Resolution Mass Spectrometry (HRESIMS) HRESIMS data were obtained using a Bruker Apex Qe 7T Fourier Transform Ion Cyclotron Resonance mass spectrometer equipped with an Apollo II ESI/MALDI dual source. The sample was introduced by direct infusion in acetonitrile.

Structural Elucidation Workflow & Key Correlations

The structural elucidation of this compound followed a logical progression from initial characterization to the final assignment of its complex macrocyclic structure. The workflow and the key 2D NMR correlations that were instrumental in this process are visualized below.

The precise connectivity of the molecular fragments was established through the analysis of 2D NMR spectra. The following diagram illustrates the key Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) correlations that were critical in assembling the structure of this compound.

Interpretation of Key 2D NMR Correlations:

-

COSY correlations were essential in identifying the spin systems within the molecule, establishing proton-proton couplings through bonds. For instance, the correlations between H-3, H-4, H-5, and H-6, as well as their respective methyl groups, allowed for the assembly of the polyketide backbone fragments.

-

HMBC correlations provided the crucial long-range connectivity information, linking the spin systems together and positioning the quaternary carbons and heteroatoms. Key HMBC correlations from the methyl protons (2-Me, 4-Me, 6-Me) to adjacent carbonyl and methine carbons were instrumental in confirming the sequence of the polyketide chain. Furthermore, correlations from the methylene protons at C-8 to the carbons of the oxazole ring (C-9', C-10', C-11') definitively placed the heterocyclic moieties. The ester linkage forming the macrocycle was confirmed by HMBC correlations from the oxygenated methine protons (H-7 and H-7') to the carbonyl carbons (C-1' and C-1, respectively).

Conclusion

The structural elucidation of this compound was achieved through a synergistic application of mass spectrometry and a comprehensive suite of NMR spectroscopic techniques. The data obtained from HRESIMS unequivocally established the molecular formula, while detailed analysis of 1D and 2D NMR spectra provided the necessary information to assemble the complex macrodiolide structure, including the connectivity of the polyketide backbone and the placement of the oxazole rings. This detailed structural information is foundational for future research into the biological activity and potential therapeutic development of this compound and its analogues.

Conglobatin C1 and its Analogues from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conglobatin C1 and its analogues represent a class of C2-symmetrical 16-membered macrodiolides produced by various species of Streptomyces. These natural products have garnered significant interest within the scientific community due to their potent cytotoxic and potential antitumor activities. This technical guide provides an in-depth overview of this compound and its known analogues, focusing on their chemical properties, biological activities, biosynthesis, and the experimental methodologies used for their study. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms and processes.

Chemical Structures and Properties

Conglobatin was first isolated from Streptomyces conglobatus ATCC 31005.[1] It is characterized by a C2-symmetrical macrodiolide core structure featuring oxazole side chains.[1] Subsequently, a range of analogues have been isolated from other Streptomyces strains, such as the Australian strain MST-91080 and the genetically engineered Streptomyces pactum ATCC 27456.[2][3] These analogues, including Conglobatins B1, B2, B3, C1, C2, D1, D2, E, F1, and F2, primarily differ in their methylation patterns on the macrodiolide backbone.[2][3] This structural diversity arises from the relaxed substrate specificity of the polyketide synthase (PKS) enzymes involved in their biosynthesis.[3]

Table 1: Physicochemical Properties of this compound and its Analogues

| Compound | Molecular Formula | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Source Organism |

| Conglobatin (1) | C₂₈H₃₈N₂O₆ | 485.2646 | 485.2646 | S. conglobatus ATCC 31005 |

| Conglobatin B1 (2) | C₂₆H₃₅N₂O₆ | 471.2490 | 471.2490 | Streptomyces sp. MST-91080 |

| This compound (3) | C₂₆H₃₅N₂O₆ | 471.2490 | 471.2490 | Streptomyces sp. MST-91080 |

| Conglobatin C2 (4) | C₂₆H₃₅N₂O₆ | 471.2490 | 471.2490 | Streptomyces sp. MST-91080 |

| Conglobatin D1 (5) | C₂₅H₃₃N₂O₆ | 457.2333 | 457.2333 | Streptomyces sp. MST-91080 |

| Conglobatin D2 (6) | C₂₅H₃₃N₂O₆ | 457.2333 | 457.2333 | Streptomyces sp. MST-91080 |

| Conglobatin E (7) | C₂₄H₃₁N₂O₆ | 443.2177 | 443.2177 | Streptomyces sp. MST-91080 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 165.4 | - |

| 2 | 121.1 | 5.75, s |

| 3 | 147.8 | - |

| 4 | 39.9 | 2.49, m |

| 5 | 74.5 | 4.88, dd, 9.8, 2.0 |

| 6 | 34.5 | 1.68, m |

| 7 | 78.1 | 4.95, dd, 9.8, 2.0 |

| 8 | 41.2 | 2.25, m |

| 2-Me | 11.9 | 1.78, s |

| 4-Me | 16.9 | 0.88, d, 6.7 |

| 6-Me | 21.1 | 0.83, d, 6.7 |

| 8-Me | 14.2 | 1.05, d, 6.9 |

| 1' | - | - |

| 2' | 148.9 | 8.12, s |

| 4' | 125.1 | 7.35, s |

| 5' | 154.2 | - |

| 5'-Me | 11.2 | 2.28, s |

Biological Activity and Mechanism of Action

Conglobatins have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3] Notably, Conglobatin F2 has shown enhanced antitumor activity against HeLa and NCI-H460 cancer cell lines compared to the parent compound.[3] The primary mechanism of action for the antitumor effects of conglobatins is believed to be the inhibition of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

Table 3: Cytotoxic Activity of this compound and Analogues

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Conglobatin (1) | NS-1 Myeloma | 1.39[4][5] |

| Conglobatin B1 (2) | NS-1 Myeloma | 0.084[4][5] |

| This compound (3) | NS-1 Myeloma | 1.05 [4][5] |

| Conglobatin C2 (4) | NS-1 Myeloma | 0.45[4][5] |

| Conglobatin F2 | HeLa | More potent than Conglobatin |

| Conglobatin F2 | NCI-H460 | More potent than Conglobatin |

Further studies are required to establish a comprehensive cytotoxicity profile against a broader panel of cancer cell lines.

Hsp90 Signaling Pathway

The inhibition of Hsp90 by conglobatins disrupts multiple signaling cascades crucial for cancer cell survival and proliferation. The following diagram illustrates the central role of Hsp90 and the downstream effects of its inhibition.

Caption: Hsp90 inhibition by conglobatins.

Biosynthesis

The biosynthesis of conglobatin is orchestrated by a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid machinery. The biosynthetic gene cluster (BGC) from S. conglobatus has been identified and characterized. The process begins with an NRPS-like loading module that activates and incorporates a glycine starter unit. This is followed by a series of extensions with methylmalonyl-CoA extender units, catalyzed by PKS modules. The formation of the characteristic oxazole ring is catalyzed by a cyclodehydratase. The final macrodiolide structure is formed through the head-to-tail dimerization of two pentaketide chains, a reaction catalyzed by a thioesterase (TE) domain. The structural diversity of the conglobatin analogues is attributed to the "stuttering" of one of the PKS modules, leading to variations in the methylation pattern of the polyketide backbone.

Caption: Proposed biosynthetic pathway of conglobatin.

Experimental Protocols

Fermentation of Streptomyces for Conglobatin Production

This protocol is adapted from the cultivation of Streptomyces sp. MST-91080.

-

Media Preparation: Prepare a seed medium containing (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, and 1 g CaCO₃. The production medium consists of (per liter): 30 g soluble starch, 15 g soybean meal, 2 g yeast extract, 4 g CaCO₃, and 0.5 g KBr. Adjust the pH of both media to 7.0 before autoclaving.

-

Inoculation and Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium with a glycerol stock of the Streptomyces strain. Incubate at 28 °C with shaking at 200 rpm for 2-3 days.

-

Production Culture: Transfer the seed culture (10% v/v) to a 2 L flask containing 1 L of production medium. Incubate at 28 °C with shaking at 200 rpm for 7-10 days. Monitor the production of conglobatins by HPLC analysis of small aliquots of the culture broth.

Extraction and Purification of this compound

-

Extraction: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate three times. Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Initial Fractionation: Dissolve the crude extract in methanol and partition against hexane to remove nonpolar impurities. Evaporate the methanolic layer to yield a defatted extract.

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: Hypersil C18 (or equivalent), 10 µm, 250 x 21.2 mm.

-

Mobile Phase: Isocratic elution with 60% acetonitrile in water containing 0.01% trifluoroacetic acid (TFA).

-

Flow Rate: 20 mL/min.

-

Detection: UV at 214 nm.

-

Procedure: Dissolve the defatted extract in the mobile phase and inject onto the preparative HPLC system. Collect fractions based on the chromatogram peaks. Combine fractions containing the desired conglobatin analogue and evaporate the solvent.

-

-

Final Purification: If necessary, perform a second round of semi-preparative or analytical HPLC using a similar or slightly modified gradient elution to achieve high purity.

Caption: General workflow for isolation and characterization.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the purified conglobatin analogues in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Conclusion

This compound and its analogues from Streptomyces are a promising class of natural products with potent cytotoxic activities, primarily through the inhibition of Hsp90. The structural diversity within this family of compounds, coupled with the potential for biosynthetic engineering, presents exciting opportunities for the development of novel anticancer agents. This technical guide provides a comprehensive resource for researchers in the field, summarizing the current knowledge and providing detailed methodologies to facilitate further investigation and drug discovery efforts. Further research is warranted to fully elucidate the structure-activity relationships, expand the cytotoxicity profiling against a wider range of cancer types, and explore the potential antimicrobial activities of these fascinating macrodiolides.

References

An In-depth Technical Guide to the Pharmacology of Conglobatin C1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacology of Conglobatin C1, a macrodiolide natural product. The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction

This compound is a member of the conglobatin family, a group of C2-symmetric macrodiolides. It is a natural product isolated from an indigenous Australian Streptomyces strain, MST-91080[1][2]. Structurally, it is an analogue of conglobatin, differing in the methylation patterns on the macrodiolide skeleton[1][2]. As a bacterial metabolite, this compound has demonstrated biological activity, specifically in the realm of cancer cell cytotoxicity[3].

Quantitative Pharmacological Data

The primary pharmacological activity reported for this compound is its cytotoxic effect on cancer cells. The available quantitative data is summarized in the table below.

| Compound | Cell Line | Activity | IC50 (µg/mL) | Reference |

| This compound | NS-1 (mouse myeloma) | Cytotoxicity | 1.05 | [1][3] |

| Conglobatin | NS-1 (mouse myeloma) | Cytotoxicity | 1.39 | [1] |

| Conglobatin B1 | NS-1 (mouse myeloma) | Cytotoxicity | 0.084 | [1] |

| Conglobatin C2 | NS-1 (mouse myeloma) | Cytotoxicity | 0.45 | [1] |

Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been elucidated. Its cytotoxic activity against the NS-1 myeloma cell line suggests that it may interfere with essential cellular processes, leading to cell death[1][3]. Further research is required to identify its specific molecular targets and the signaling pathways it modulates.

Experimental Protocols

Detailed methodologies for the key experiments related to the isolation and cytotoxic evaluation of this compound are provided below.

4.1. Isolation and Purification of this compound from Streptomyces sp. MST-91080

The isolation of this compound involves a multi-step process beginning with the fermentation of the Streptomyces strain, followed by extraction and chromatographic separation.

-

Fermentation: The Streptomyces sp. MST-91080 is cultured in a suitable broth medium under aerobic conditions to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

-

Initial Fractionation: The extract is fractionated using techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often with a C18 column and a gradient of acetonitrile and water as the mobile phase.

-

4.2. Cytotoxicity Assay

The cytotoxic activity of this compound against the NS-1 myeloma cell line is determined using a cell viability assay.

-

Cell Culture: NS-1 mouse myeloma cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

The cells are treated with the different concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent, is added to each well.

-

After a further incubation period, the absorbance or fluorescence is measured using a microplate reader.

-

-

Data Analysis: The results are expressed as the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

5.1. Experimental Workflow for Isolation and Cytotoxicity Testing

Caption: Workflow for the isolation and cytotoxic evaluation of this compound.

5.2. Signaling Pathways

As of the latest available data, the specific signaling pathways modulated by this compound have not been identified. Further research is necessary to elucidate its mechanism of action at the molecular level.

Conclusion

This compound is a cytotoxic macrodiolide with demonstrated activity against the NS-1 mouse myeloma cell line. While its mechanism of action remains to be fully understood, the available data provides a solid foundation for further investigation into its potential as an anticancer agent. This guide summarizes the current knowledge of this compound's pharmacology and provides detailed experimental frameworks to aid future research and development efforts.

References

Initial Characterization of Conglobatin C1 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conglobatin C1, a novel macrodiolide analogue of conglobatin, has been identified as a cytotoxic agent with selective activity against the NS-1 myeloma cell line. This technical guide provides a comprehensive overview of the initial bioactivity data for this compound, outlines detailed experimental protocols for its further characterization, and presents a hypothetical signaling pathway to guide future mechanistic studies. The information herein is intended to serve as a foundational resource for researchers in oncology and natural product drug discovery.

Introduction

Natural products remain a vital source of novel therapeutic agents, with microbial secondary metabolites being particularly prolific in yielding compounds with potent biological activities. The conglobatins are a family of oxazole-pendanted macrodiolides produced by Streptomyces species. While the parent compound, conglobatin, has shown cytotoxic effects, recent investigations into novel analogues have revealed compounds with enhanced potency and selectivity.

This compound is one such analogue, distinguished by its pattern of methylation on the macrodiolide skeleton. Initial screening has demonstrated its cytotoxic potential, highlighting the need for a more in-depth characterization of its bioactivity and mechanism of action to assess its therapeutic promise. This document summarizes the currently available data and provides a roadmap for future research.

Quantitative Bioactivity Data

The primary reported bioactivity of this compound is its cytotoxicity against the NS-1 myeloma cell line. The following table summarizes the key quantitative data from the initial characterization studies.

| Compound | Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| This compound | NS-1 (Myeloma) | Cytotoxicity | 1.05 | [1][2] |

| Conglobatin | NS-1 (Myeloma) | Cytotoxicity | 1.39 | [1][2] |

| Conglobatin B1 | NS-1 (Myeloma) | Cytotoxicity | 0.084 | [1][2] |

| Conglobatin C2 | NS-1 (Myeloma) | Cytotoxicity | 0.45 | [1][2] |

Experimental Protocols

To facilitate further research into the bioactivity of this compound, this section provides detailed methodologies for key experiments.

Isolation and Purification of this compound

The isolation of this compound is achieved from the fermentation broth of the producing Streptomyces strain.

-

Fermentation: Inoculate a suitable liquid medium with a spore suspension of the Streptomyces strain. Incubate with shaking for a period determined by optimal secondary metabolite production.

-

Extraction: Separate the mycelium from the culture broth by filtration. Extract the mycelium with an organic solvent such as acetone. The supernatant can also be extracted with a solvent like ethyl acetate.

-

Concentration: Evaporate the solvent from the extracts under reduced pressure to yield a crude extract.

-

Chromatographic Purification: Subject the crude extract to a series of chromatographic steps. This may include solid-phase extraction (SPE), followed by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable gradient of solvents (e.g., acetonitrile/water).

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC and characterize its structure using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.

-

Cell Seeding: Plate myeloma cells (e.g., NS-1) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment and recovery.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of Pathways and Workflows

Experimental Workflow for Bioactivity Characterization

The following diagram illustrates a typical workflow for the characterization of a novel natural product like this compound.

Caption: A generalized workflow for the discovery and characterization of a bioactive natural product.

Hypothetical Apoptotic Signaling Pathway

While the precise mechanism of action for this compound is yet to be determined, many cytotoxic natural products induce apoptosis in cancer cells. The following diagram illustrates a general intrinsic apoptotic pathway that could be investigated.

Caption: A hypothetical intrinsic apoptosis signaling pathway potentially induced by this compound.

Future Directions and Conclusion

The initial characterization of this compound reveals it to be a promising cytotoxic agent against myeloma cells. However, a significant amount of research is required to fully understand its therapeutic potential. Future studies should focus on:

-

Broadening the Scope of Cytotoxicity Screening: Evaluating the activity of this compound against a wider panel of cancer cell lines to determine its spectrum of activity and selectivity.

-

Elucidating the Mechanism of Action: Investigating whether this compound induces apoptosis, necrosis, or other forms of cell death. This can be achieved through techniques such as flow cytometry for Annexin V/PI staining, analysis of caspase activation, and assessment of mitochondrial membrane potential.

-

Identifying Molecular Targets: Uncovering the specific cellular targets of this compound to understand its mode of action at a molecular level.

-

In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in preclinical animal models of myeloma.

References

Methodological & Application

Application Notes and Protocols for Conglobatin C1 in NS-1 Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conglobatin C1 is a cytotoxic macrodiolide that has demonstrated potent activity against the NS-1 mouse myeloma cell line. These application notes provide detailed protocols for utilizing this compound in NS-1 cell culture experiments, focusing on the evaluation of its cytotoxic and apoptotic effects. The information is intended to guide researchers in the design and execution of experiments to investigate the potential of this compound as an anti-myeloma agent.

Data Presentation

The cytotoxic activity of this compound and its analogues has been quantified against the NS-1 myeloma cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | IC50 (µg/mL)[1] |

| This compound | 1.05 |

| Conglobatin B1 | 0.084 |

| Conglobatin C2 | 0.45 |

| Conglobatin | 1.39 |

Experimental Protocols

NS-1 Cell Culture

Materials:

-

P3/NS-1/1-Ag4-1 (NS-1) cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Culture NS-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a 37°C incubator with a humidified atmosphere of 5% CO2.

-